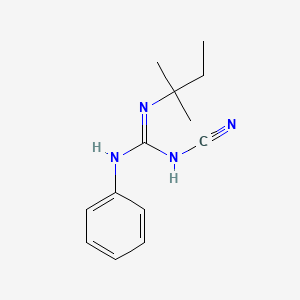
Guanidine, 2-cyano-1-tert-pentyl-3-phenyl-
Beschreibung
Guanidine, 2-cyano-1-tert-pentyl-3-phenyl-: is a compound belonging to the guanidine family, which is known for its versatile functional groups. Guanidines are widely recognized for their biological activities and applications in various fields, including chemistry, biology, and medicine
Eigenschaften
CAS-Nummer |
67026-92-0 |
|---|---|
Molekularformel |
C13H18N4 |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
1-cyano-2-(2-methylbutan-2-yl)-3-phenylguanidine |
InChI |
InChI=1S/C13H18N4/c1-4-13(2,3)17-12(15-10-14)16-11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H2,15,16,17) |
InChI-Schlüssel |
CTIWEVBJBPCNSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)N=C(NC#N)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A sequential one-pot approach can be used to synthesize N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines.
Guanylation of Amines: Various amines can be guanylated using cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water. This method is practical for substrates that dissolve only in aqueous solutions.
Industrial Production Methods:
Copper-Catalyzed Synthesis: An operationally simple and rapid copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines is performed in the presence of potassium carbonate, a catalytic amount of copper(II) chloride dihydrate, bipyridine, and oxygen.
Photocatalytic Guanylation: Ru(bpy)3Cl2 as a photocatalyst enables the conversion of various thioureas to the corresponding guanidines in a mixture of water and ethanol at room temperature under visible light irradiation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Guanidines can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of guanidines can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Oxidized guanidine derivatives.
Reduction: Reduced guanidine derivatives.
Substitution: Substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organocatalysis: Guanidines serve as valuable scaffolds in organocatalysis due to their ability to form hydrogen bonds and their high basicity.
Synthesis of Heterocycles: Guanidines are precursors for the synthesis of various heterocyclic compounds.
Biology:
DNA Minor Groove Binders: Guanidines can bind to the minor groove of DNA, influencing gene expression and protein-DNA interactions.
Kinase Inhibitors: Guanidines have been explored as potential kinase inhibitors, targeting specific kinases involved in disease pathways.
Medicine:
Pharmaceuticals: Guanidines are key structures in many pharmaceuticals, playing roles in various biological functions.
Therapeutic Agents: Guanidines have been investigated for their potential as therapeutic agents in treating diseases such as cancer and neurodegenerative disorders.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Ureas: Although less commonly used, ureas can also serve as guanidine precursors.
Cyanamides: Cyanamides are used in the synthesis of guanidines and share similar reactivity.
Uniqueness:
Functional Group Diversity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


